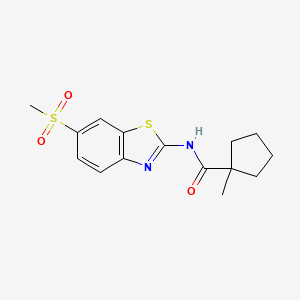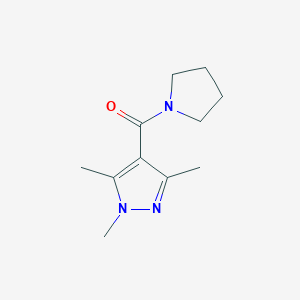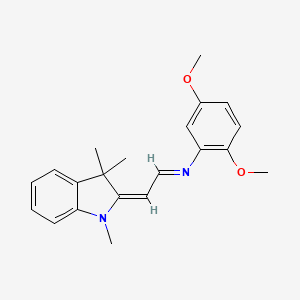
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide is a chemical compound that has gained attention from the scientific community due to its potential use in various fields of research.
作用机制
The mechanism of action of 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinases, which are involved in various cellular processes such as cell division and differentiation.
Biochemical and Physiological Effects:
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It also has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects and can protect neurons from damage.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide in lab experiments is its potential use in cancer research. It has shown anti-tumor activity and can inhibit the growth of cancer cells. It also has potential use in the treatment of neurological disorders. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for the research on 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide. One of the main directions is to further investigate its potential use in the treatment of cancer and neurological disorders. Studies are also needed to determine the optimal dosage and potential side effects of this compound. In addition, further research is needed to determine the mechanism of action of this compound and its potential use in other fields of research such as immunology and infectious diseases.
Conclusion:
In conclusion, 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method involves a multi-step process, and it has been shown to have anti-tumor activity and potential use in the treatment of neurological disorders. However, further studies are needed to determine its safe dosage and potential side effects. There are also several future directions for research on this compound, including investigating its potential use in other fields of research and determining its mechanism of action.
合成方法
The synthesis of 1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide involves a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with 2-bromo-1-methylcyclopentene in the presence of a palladium catalyst. This is followed by the reaction of the resulting product with sodium methoxide and methylsulfonyl chloride. The final step involves the reaction of the intermediate product with cyclopentanecarboxylic acid chloride to obtain the desired compound.
科学研究应用
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide has shown potential in various fields of scientific research. One of the main areas of application is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(7-3-4-8-15)13(18)17-14-16-11-6-5-10(22(2,19)20)9-12(11)21-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNAEORRODFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopentane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)


![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

